![molecular formula C21H19NO5 B2836112 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097934-60-4](/img/structure/B2836112.png)

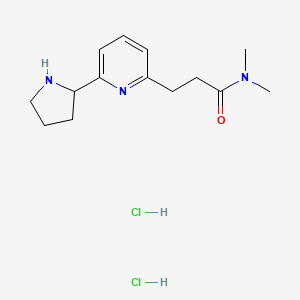

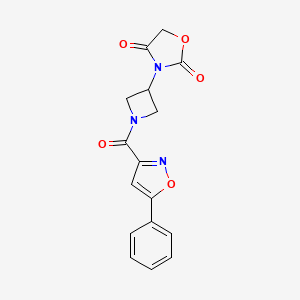

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an analog of fentanyl, known as Furanylfentanyl (Fu-F), which is an opioid analgesic . It has been sold as a designer drug . It has an ED 50 value of 0.02 mg/kg in mice, making it approximately one fifth as potent as fentanyl .

Molecular Structure Analysis

The molecular structure of Furanylfentanyl includes a furan ring substituted at the 2-position with an anilide . The compound has a molar mass of 374.484 g·mol −1 .Scientific Research Applications

Bioisosteric Replacement and Analgesic Properties

A study focused on bioisosteric replacements to enhance the analgesic properties of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. It found that replacing the benzyl phenyl ring with an isosteric heterocycle such as furan led to a significant decrease in analgesic activity (Ukrainets, Mospanova, & Davidenko, 2016).

Synthesis and Reactivity

The synthesis and reactivity of furan-2-yl derivatives have been explored in various studies. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride was reported, leading to the creation of benzo[e][1,3]benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

In the field of anti-malarial research, N-acylated furazan-3-amines have shown activity against different strains of Plasmodium falciparum. This study highlighted the influence of the acyl moiety on the activity of these compounds (Hermann et al., 2021).

Structural and Spectral Analyses

A study on N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) described its structural properties and biological significance, such as antibacterial and antifungal activities. The structure was determined using 1H NMR and single-crystal X-ray diffraction (Yıldırım et al., 2018).

Fluorescent Chemosensor Applications

A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was developed for detecting Cd2+ and CN− ions. This sensor has been used in live cell and zebrafish larvae bio-imaging (Ravichandiran et al., 2020).

Inhibition of NQO2 Enzyme

Non-symmetrical furan amidines were evaluated as inhibitors of NQO2, an enzyme relevant in cancer chemotherapy and malaria treatment. The study assessed different analogues, highlighting the structure-activity relationship for NQO2 inhibition (Alnabulsi et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c23-16(14-7-9-15(10-8-14)17-6-3-11-25-17)12-22-21(24)20-13-26-18-4-1-2-5-19(18)27-20/h1-11,16,20,23H,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMPHXLWKRFUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

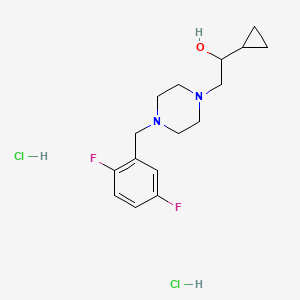

![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)

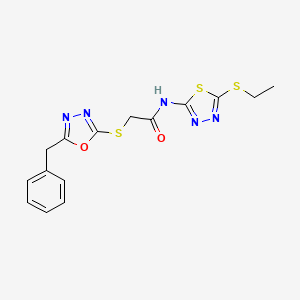

![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)